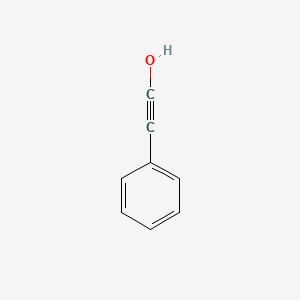
Hydroxyphenylacetylene
Overview
Description
Hydroxyphenylacetylene refers to a class of organic compounds characterized by a phenyl group substituted with a hydroxyl (-OH) group and an acetylene (C≡C) moiety. The general structure is HC≡C-C₆H₄-OH, with variations in the position of the hydroxyl group (e.g., para-, meta-, or ortho-substitution). This compound is notable for its dual reactivity: the acetylene group participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enables hydrogen bonding and further functionalization .
Synthesis: and describe the synthesis of 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene via modified procedures for alkene analogues, using reagents such as CuI and diisopropylethylamine in acetonitrile. The compound is often utilized without purification in synthetic workflows .
Applications: this compound derivatives are critical in medicinal chemistry, particularly in probing protein-ligand interactions (e.g., galectin-3 binding studies) and as intermediates in natural product synthesis (e.g., phenylpropanoid derivatives in Rhodiola crenulata) . Its oxidation behavior has also been studied, with implications for stability and reactivity .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-hydroxyphenylacetylene derivatives, and how can experimental reproducibility be ensured?
- Methodological Answer : A common synthesis involves Sonogashira coupling or dehydrohalogenation of halogenated precursors. For example, 2,3,5,6-tetrafluoro-4-hydroxyphenylacetylene was synthesized via a modified procedure involving palladium-catalyzed cross-coupling, followed by purification via column chromatography . To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst loading).
- Provide NMR (¹H/¹³C) and mass spectrometry (MS) data for intermediates and final products.
- Include purity criteria (e.g., ≥95% by HPLC) and spectral matches with literature .
Q. What analytical techniques are critical for characterizing hydroxyphenylacetylene derivatives?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : Confirm regiochemistry and monitor reaction progress (e.g., aromatic proton shifts in ¹H NMR).
- FT-IR : Detect acetylene C≡C stretching (~2100–2260 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass).
- X-ray Crystallography : Resolve ambiguous structural features (if crystalline) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation risks.
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives for catalysis applications?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of substituents.
- Validate predictions with experimental UV-Vis spectra and electrochemical data (e.g., cyclic voltammetry) .
Q. What strategies resolve contradictions in reported reaction yields for this compound-based coupling reactions?
- Methodological Answer :
- Compare solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ vs. CuI/ligand).
- Analyze side reactions (e.g., Glaser coupling) via TLC monitoring and isolate intermediates.
- Report yield variability with error margins and statistical significance tests (e.g., t-tests) .
Q. How do steric and electronic effects of para-substituents influence the reactivity of this compound in click chemistry?
- Methodological Answer :
- Design a series of derivatives with varying substituents (e.g., -F, -NO₂, -OMe).
- Measure reaction kinetics (e.g., rate constants for azide-alkyne cycloaddition) under controlled conditions.
- Correlate Hammett parameters (σ) with activation energies to quantify electronic effects .
Q. What experimental controls are essential to validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels.
- Monitor decomposition via HPLC and track acetylene loss via IR spectroscopy.
- Compare argon vs. air atmospheres to assess oxidative stability .
Q. Data Analysis and Reproducibility
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives across studies?
- Methodological Answer :
- Cross-validate spectra with independent synthetic batches.
- Use deuterated solvents with consistent purity grades to eliminate solvent-shift artifacts.
- Publish raw spectral data in supplementary materials for peer review .
Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound-based inhibitors?
- Methodological Answer :
- Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
- Use principal component analysis (PCA) to reduce dimensionality in datasets with >3 variables .
Q. How can researchers optimize reaction scalability while maintaining regioselectivity in this compound synthesis?
Comparison with Similar Compounds
Below is a comparative analysis of hydroxyphenylacetylene with structurally or functionally related alkynes:
Table 1: Comparative Properties of this compound and Analogues
Properties
Molecular Formula |
C8H6O |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-phenylethynol |
InChI |
InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
YQAWCLBKYKTVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













